molecular formula C17H18BrNO B4033762 N-(2-bromo-4,5-dimethylphenyl)-2-phenylpropanamide

N-(2-bromo-4,5-dimethylphenyl)-2-phenylpropanamide

Cat. No.: B4033762
M. Wt: 332.2 g/mol
InChI Key: CIRQQYLHGFBIBW-UHFFFAOYSA-N
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-phenylpropanamide is a useful research compound. Its molecular formula is C17H18BrNO and its molecular weight is 332.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.05718 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Hartwig Oxindole Cyclizations

Research on rotational isomers of N-methyl-N-arylacetamides, including N-(2-bromo-4,5-dimethylphenyl)-2-phenylpropanamide, highlights their significance in asymmetric Hartwig oxindole cyclizations. These compounds exhibit stable atropisomers under thermal conditions and equilibrate under basic conditions, which is crucial for Hartwig cyclizations. The study provides insights into the dramatic barrier reduction for N-Ar rotation in enolates and its implications for the cyclization process (Mandel et al., 2013).

Antiprotozoal Activity

A study on 2,5-bis(4-guanylphenyl)furans and related analogues, including compounds structurally similar to this compound, evaluated their antimalarial and antitrypanosomal activities. Although none displayed high antimalarial activity, several showed significant antitrypanosomal effects, suggesting potential for developing new antiprotozoal agents (Das & Boykin, 1977).

Inhibition of Human Leukocyte Elastase

Functionalized N-aryl-3,3-dihalogenoazetidin-2-ones, closely related to this compound, were synthesized and evaluated for their ability to inhibit human leukocyte elastase (HLE). The study provided valuable information on stereospecific synthesis, chiral recognition, and the potential therapeutic applications of these β-lactam derivatives (Doucet et al., 1997).

Intermolecular Interactions in Antipyrine-like Derivatives

Research on antipyrine derivatives, including compounds structurally akin to this compound, focused on their X-ray structure, Hirshfeld surface analysis, and DFT calculations. These studies illuminate the intermolecular interactions that stabilize their crystal packing, offering insights into designing molecules with desired physical and chemical properties (Saeed et al., 2020).

Properties

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-11-9-15(18)16(10-12(11)2)19-17(20)13(3)14-7-5-4-6-8-14/h4-10,13H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRQQYLHGFBIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)C(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.